4-[[2-(1,3-benzodioxol-5-yl)-1,3-dioxo-4,6,7,8,8a,8b-hexahydro-3aH-pyrrolo[3,4-a]pyrrolizin-4-yl]methyl]benzenecarboximidamide
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Overview
Description
4-[[2-(1,3-benzodioxol-5-yl)-1,3-dioxo-4,6,7,8,8a,8b-hexahydro-3aH-pyrrolo[3,4-a]pyrrolizin-4-yl]methyl]benzenecarboximidamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
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Preparation Methods
As of my last update (which was current until 2021), there are no well-documented synthetic routes or industrial production methods for ICX5609100. It’s possible that research on this compound is ongoing, but without further details, I cannot provide specific information.
Chemical Reactions Analysis
Since ICX5609100 lacks detailed documentation, I cannot provide a comprehensive analysis of its chemical reactions. I can speculate based on its structure. Common reactions that compounds undergo include oxidation, reduction, substitution, and addition. Without specific reagents and conditions, it’s challenging to predict the exact reactions ICX5609100 might undergo.
Scientific Research Applications
Again, due to limited information, I cannot provide a comprehensive list of scientific research applications for ICX5609100. compounds with complex structures often find use in drug discovery, materials science, and catalysis. Researchers may explore its potential in these areas.
Mechanism of Action
Without specific studies or data, I cannot describe the precise mechanism of action for ICX5609100. understanding its molecular targets and pathways would require detailed research and experimental evidence.
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[[2-(1,3-benzodioxol-5-yl)-1,3-dioxo-4,6,7,8,8a,8b-hexahydro-3aH-pyrrolo[3,4-a]pyrrolizin-4-yl]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C24H24N4O4/c25-22(26)14-5-3-13(4-6-14)10-17-21-20(16-2-1-9-27(16)17)23(29)28(24(21)30)15-7-8-18-19(11-15)32-12-31-18/h3-8,11,16-17,20-21H,1-2,9-10,12H2,(H3,25,26) |
InChI Key |
AGZWBYZEKILJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C(N2C1)CC4=CC=C(C=C4)C(=N)N)C(=O)N(C3=O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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